molecular formula C9H15N3 B13083748 5-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

5-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13083748
M. Wt: 165.24 g/mol
InChI Key: BJSCQSPBEKXPPB-UHFFFAOYSA-N
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Description

5-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the imidazo[1,2-a]pyrimidine family, which is known for its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyrimidine with an appropriate aldehyde and an isocyanide under mild conditions to form the desired imidazo[1,2-a]pyrimidine scaffold . Another approach involves the use of tandem reactions, where multiple steps occur in a single reaction vessel, enhancing the efficiency of the synthesis .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to scale up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

5-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions can vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially enhanced biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific substitution pattern, which can enhance its binding affinity to certain biological targets and improve its pharmacokinetic properties. This makes it a valuable scaffold for the development of new therapeutic agents with improved efficacy and safety profiles .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

5-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C9H15N3/c1-7(2)8-3-4-10-9-11-5-6-12(8)9/h5-8H,3-4H2,1-2H3,(H,10,11)

InChI Key

BJSCQSPBEKXPPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCNC2=NC=CN12

Origin of Product

United States

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